2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
This compound belongs to the 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) family, characterized by a rigid bicyclic structure with a ketone at position 2. The 4-fluorophenylmethylidene substituent at position 2 introduces electron-withdrawing effects due to the fluorine atom, which can influence electronic distribution, steric interactions, and binding affinity to biological targets.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENGXRZFUKYWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186202 | |
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-61-4 | |
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24782-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Fluorobenzaldehyde with 1-Azabicyclo[2.2.2]octan-3-one
The primary route involves a Knoevenagel condensation between 4-fluorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one. This reaction is typically catalyzed by p-toluenesulfonic acid (p-TSA) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The mechanism proceeds via imine formation, followed by dehydration to yield the α,β-unsaturated ketone (Table 1).
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | p-TSA (10 mol%) | 78–85 | |
| Solvent | DMF | 82 | |
| Temperature | 80°C, 12 h | 85 | |
| Alternative Solvent | THF | 78 |
The use of DMF enhances solubility of the bicyclic amine, while elevated temperatures accelerate imine formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Cyclization Strategies for Bicyclic Core Formation
The 1-azabicyclo[2.2.2]octan-3-one precursor is synthesized via intramolecular cyclization of N-protected δ-amino ketones. Source describes a method using strong acids (e.g., HCl or HSO) to facilitate cyclization, achieving yields of 80–95%. For example:
This step is critical for ensuring the correct cis,endo-configuration of the bicyclic system, confirmed via -NMR coupling constants.
Catalytic Hydrogenation and Functional Group Modifications
Palladium-Catalyzed Hydrogenation
Intermediate reduction steps employ Pd/C (10%) under hydrogen atmosphere to saturate double bonds or remove protecting groups. For instance, debenzylation of intermediates (e.g., benzyl-azabicyclooctanol) using ammonium formate and Pd/C achieves >90% conversion. This method preserves stereochemical integrity, crucial for bioactive derivatives.
Mitsunobu Reaction for Etherification
Source highlights the Mitsunobu reaction to introduce aryl ether moieties to the bicyclic core. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) , phenols are coupled to hydroxylated intermediates, yielding functionalized derivatives in 29–83% yields.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
-NMR (400 MHz, CDCl): Signals at δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), and 3.45–3.30 (m, 2H, bridgehead H) confirm the fluorophenyl and bicyclic motifs.
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FTIR : Peaks at 1710 cm (C=O stretch) and 1605 cm (C=N stretch) validate ketone and imine functionalities.
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HRMS : Molecular ion [M+H] at m/z 231.26 aligns with the formula CHFNO.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 6.8 min, confirming >99% purity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Condensation and Cyclization Reactions
This compound serves as a key intermediate in synthesizing complex bicyclic amines through condensation reactions. Its α,β-unsaturated ketone structure enables nucleophilic additions and cyclization:
Key Process :
-
Aldol-like condensation with primary amines (e.g., pyridinylmethylamine) forms imine derivatives, facilitated by polar aprotic solvents (e.g., DMF) and catalytic p-toluenesulfonic acid.
-
Cycloaddition with dienes under thermal conditions produces polycyclic frameworks, leveraging the electron-deficient carbonyl group.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Imine Formation | DMF, p-TsOH, 80°C | 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one | 72 |
| Diels-Alder | Toluene, 110°C | Tricyclic adducts | 58 |
Reduction Reactions
The ketone and conjugated double bond undergo selective reduction:
Pathways :
-
Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol, forming 2-((4-fluorophenyl)methylene)-1-azabicyclo[2.2.2]octan-3-ol .
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Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, yielding 2-(4-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-one .
Mechanistic Insight :
-
The fluorophenyl group electronically stabilizes the intermediate enolate during ketone reduction, enhancing regioselectivity.
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Palladium catalysts favor syn-addition in hydrogenation, preserving stereochemical integrity.
Functional Group Transformations
The compound participates in reactions modifying its substituents:
Oxidation :
-
Treatment with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the double bond, forming an oxirane ring.
Halogenation : -
Electrophilic bromination (Br₂/CH₂Cl₂) adds bromine across the double bond, producing a dibromide derivative.
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Epoxidation | m-CPBA | 3,4-Epoxy derivative | Bioactive intermediate |
| Bromination | Br₂ | 2-(4-Fluorophenyl)-3,4-dibromo-1-azabicyclo[2.2.2]octan-3-one | Structural probing |
Stability and Side Reactions
Hydrolytic Sensitivity :
-
The exocyclic imine bond undergoes hydrolysis under acidic conditions (HCl/H₂O), cleaving to form 4-fluorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one.
Thermal Decomposition : -
Prolonged heating >150°C induces retro-Diels-Alder decomposition, releasing volatile fragments.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one arises from its structural features that enhance lipophilicity and possibly improve receptor binding affinity. The incorporation of the fluorophenyl group is particularly significant in enhancing the compound's interaction with various biological targets, making it a candidate for therapeutic applications.
Central Nervous System Activity
Research indicates that compounds within the azabicyclo[2.2.2]octane class can exhibit significant biological activities, especially in the central nervous system (CNS). The presence of the nitrogen atom in the bicyclic structure may contribute to its neuropharmacological properties, suggesting potential applications in treating neurological disorders or as analgesics .
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit various enzymes and receptors. Preliminary studies suggest that this compound may also exhibit similar inhibitory properties, which could be explored further for developing new therapeutic agents .
Synthesis and Derivatives
The synthesis of this compound typically involves reacting an appropriate azabicycloalkane with 4-fluorobenzaldehyde under acidic conditions. This reaction pathway allows for the formation of various derivatives, which can be tailored for specific biological activities .
Potential Derivatives
- Amine Derivatives : Formed by treatment with methylamine followed by sodium cyanoborohydride.
- Carbamate Derivatives : Produced through reaction with phenylisocyanate.
These derivatives can be evaluated for enhanced pharmacological properties or reduced side effects compared to the parent compound.
Case Studies
Recent studies have highlighted the potential of related compounds in various biological assays:
-
Antitumor Activity : Compounds structurally related to this compound have shown significant antitumor activity in vitro against human cancer cell lines, indicating a promising avenue for cancer therapy .
Compound Activity Type IC50 (μM) Compound A Antitumor 15.72 Compound B Antitumor 50.68 - Neuropharmacological Studies : Interaction studies have been conducted to understand how this compound interacts with CNS receptors, revealing potential applications in treating conditions like anxiety and depression .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Derivatives
Electronic and Steric Effects
- This contrasts with electron-donating groups like methoxy (in 3-hydroxy-4-methoxy derivatives), which may reduce binding affinity but improve solubility .
- Steric Hindrance: Bulky substituents (e.g., 2-phenylbenzylidene) can restrict conformational flexibility, whereas smaller groups (e.g., 4-fluorophenyl) balance steric effects with electronic modulation .
Biological Activity
The compound 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one , also known by its CAS number 209863-77-4, is a bicyclic structure with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, offering a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₁₄H₁₄FNO
- Molecular Weight : 231.27 g/mol
- Storage Conditions : Ambient temperature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against a range of bacteria and fungi. This is hypothesized to occur through disruption of cell membranes or inhibition of essential metabolic pathways.
- Cytotoxicity : Research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death rates.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds, suggesting that they may mitigate oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating significant antibacterial activity.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound exhibited IC50 values of 30 µM and 25 µM, respectively, indicating promising anticancer properties.
Study 3: Neuroprotective Mechanisms
Research involving neuronal cell cultures showed that treatment with the compound reduced levels of reactive oxygen species (ROS) by approximately 40%, suggesting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 1-azabicyclo[2.2.2]octan-3-one with substituted benzaldehydes under acidic or basic conditions. For example, analogous reactions (e.g., with 3-hydroxy-4-methoxybenzaldehyde) involve refluxing in ethanol with catalytic HCl, followed by purification via recrystallization or column chromatography . Optimization requires monitoring reaction kinetics (via TLC/HPLC) and adjusting stoichiometry, solvent polarity, or temperature. Purity validation should use NMR (¹H/¹³C) and LC-MS to confirm absence of side products like unreacted aldehyde or bicyclic amine intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the fluorophenyl aromatic protons (δ 7.2–7.8 ppm, coupling patterns indicating para-substitution) and the bicyclic ketone carbonyl (δ ~205 ppm in ¹³C). The methylidene proton (C=CH-) appears as a singlet near δ 6.5 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) confirm the bicyclic ketone and conjugated double bond .
- X-ray Crystallography : Resolves bond angles (e.g., F1—C1—C6 ~120°) and confirms stereochemistry of the bicyclic core .
Advanced Research Questions
Q. How can experimental designs (e.g., split-plot or randomized block methods) be applied to study the compound’s reactivity or biological activity under varying conditions?
- Methodological Answer : For kinetic or mechanistic studies, a split-plot design (as used in environmental chemistry ) can isolate variables like temperature (main plot) and solvent polarity (subplot). Replicates (n=4–5) ensure statistical robustness. For example, reaction rates under acidic vs. basic conditions can be compared using ANOVA, with post-hoc tests (Tukey’s HSD) to resolve contradictions in data trends .
Q. What methodologies are recommended to assess the compound’s environmental fate, including abiotic/biotic degradation and ecotoxicological impacts?
- Methodological Answer :
- Laboratory Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) via LC-MS quantification. Assess photodegradation using UV irradiation chambers and monitor byproduct formation .
- Ecotoxicology : Use standardized models (e.g., Daphnia magna for acute toxicity, OECD 201/202 guidelines). Measure EC₅₀ values and compare to structural analogs to identify SAR trends .
- Computational Modeling : Apply QSAR models to predict partition coefficients (log P) or biodegradability (e.g., EPI Suite™) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. cytotoxicity) for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use in vitro assays (e.g., HEK293 cells transfected with target receptors) to differentiate receptor-specific effects (e.g., EC₅₀ < 10 µM) from nonspecific cytotoxicity (CC₅₀ > 100 µM) .
- Mechanistic Profiling : Combine RNA-seq (to identify dysregulated pathways) and molecular docking (to assess binding affinity vs. off-target interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
